![molecular formula C12H17ClN2 B13556713 [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)
[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine: is a chemical compound that belongs to the class of organic compounds known as substituted pyrrolidines. These compounds are characterized by a pyrrolidine ring substituted with various functional groups. The presence of a chlorophenyl group and a methyl group on the pyrrolidine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine typically involves the reaction of 4-chlorobenzylamine with a suitable pyrrolidine derivative. One common method involves the reductive amination of 4-chlorobenzaldehyde with 3-methylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrrolidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Major Products Formed:
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the chlorophenyl group results in the formation of a phenyl-substituted pyrrolidine.
Substitution: Nucleophilic substitution at the chlorophenyl group can yield various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its effects on neurotransmitter systems. It may act as a ligand for certain receptors, influencing neurological processes .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various industrial processes .
Mécanisme D'action
The mechanism of action of [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses .
Comparaison Avec Des Composés Similaires
4-Chlorobenzylamine: A simpler compound with a similar chlorophenyl group but lacking the pyrrolidine ring.
3-Methylpyrrolidine: A compound with a similar pyrrolidine ring but without the chlorophenyl group.
Pyrrolopyrazine Derivatives: Compounds with a pyrrolidine ring fused to a pyrazine ring, exhibiting different biological activities.
Uniqueness: The uniqueness of [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine lies in its combined structural features, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C12H17ClN2 |
|---|---|
Poids moléculaire |
224.73 g/mol |
Nom IUPAC |
[1-(4-chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C12H17ClN2/c1-12(8-14)6-7-15(9-12)11-4-2-10(13)3-5-11/h2-5H,6-9,14H2,1H3 |
Clé InChI |
LRSDICWFUKDASJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(C1)C2=CC=C(C=C2)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



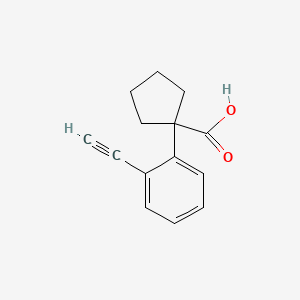
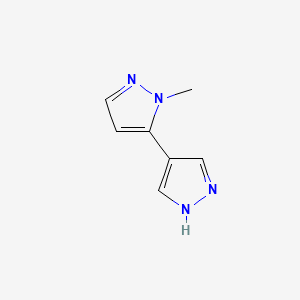
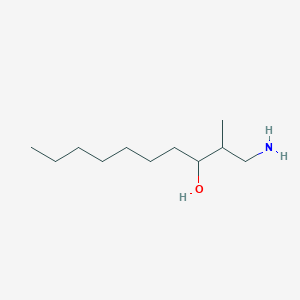
![6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13556653.png)
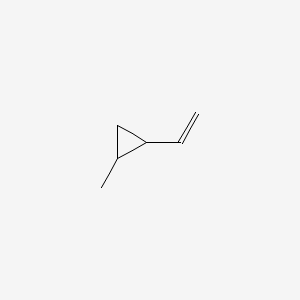

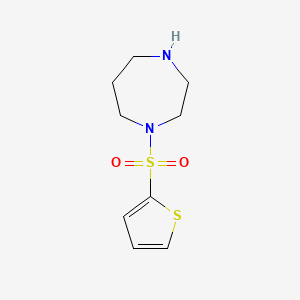
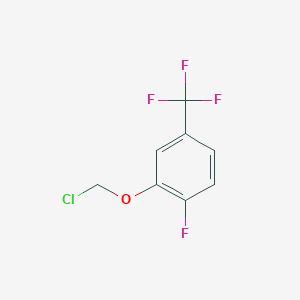
![Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)




